molecular formula C6H4BrNO2 B021943 3-Bromopyridine-2-carboxylic Acid CAS No. 30683-23-9

3-Bromopyridine-2-carboxylic Acid

Cat. No.: B021943
CAS No.: 30683-23-9
M. Wt: 202.01 g/mol
InChI Key: KBDIRPOTVAODSA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Mechanism of Action

Mode of Action

In these reactions, the bromine atom in the bromopyridine is replaced by an organoboron reagent in the presence of a palladium catalyst .

Result of Action

As a bromopyridine, it is likely to be involved in the formation of carbon-carbon bonds during cross-coupling reactions . The specific effects would depend on the nature of the reaction and the other reactants involved.

Action Environment

Environmental factors can influence the action, efficacy, and stability of 3-Bromopyridine-2-carboxylic Acid. For instance, the efficiency of Suzuki–Miyaura cross-coupling reactions can be influenced by factors such as temperature, solvent, and the presence of a catalyst .

Biochemical Analysis

Biochemical Properties

3-Bromopyridine-2-carboxylic Acid plays a significant role in biochemical reactions. It interacts with several enzymes and proteins, influencing their activity. For instance, it has been observed to interact with enzymes involved in metabolic pathways, potentially acting as an inhibitor or activator depending on the context. The nature of these interactions often involves the binding of this compound to the active site of the enzyme, altering its conformation and activity .

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. It can influence cell signaling pathways, gene expression, and cellular metabolism. For example, this compound has been shown to modulate the activity of certain transcription factors, leading to changes in gene expression. Additionally, it can affect cellular metabolism by interacting with key metabolic enzymes, thereby altering the flux of metabolites through various pathways .

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It can bind to biomolecules, such as proteins and nucleic acids, influencing their structure and function. This binding can result in enzyme inhibition or activation, depending on the specific interaction. Furthermore, this compound can affect gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in the transcriptional activity of target genes .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors to consider. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it can degrade over time, especially when exposed to light and heat. Long-term effects on cellular function have been observed in both in vitro and in vivo studies, indicating that prolonged exposure to this compound can lead to significant changes in cellular processes .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound may have minimal effects, while higher doses can lead to significant biochemical and physiological changes. Threshold effects have been observed, where a certain dosage is required to elicit a noticeable response. Additionally, toxic or adverse effects can occur at high doses, highlighting the importance of careful dosage control in experimental settings .

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors, influencing the flow of metabolites through these pathways. For example, it can inhibit or activate enzymes involved in the breakdown and synthesis of various biomolecules, thereby affecting metabolic flux and metabolite levels. These interactions can have significant implications for cellular metabolism and overall cellular function .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through various mechanisms. It can interact with transporters and binding proteins, influencing its localization and accumulation. These interactions can affect the compound’s bioavailability and its ability to exert its biochemical effects. Understanding the transport and distribution of this compound is crucial for elucidating its role in cellular processes.

Subcellular Localization

The subcellular localization of this compound is an important factor in its activity and function. The compound can be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications. This localization can influence the compound’s interactions with biomolecules and its overall biochemical effects. Studies have shown that this compound can accumulate in certain cellular compartments, where it exerts its effects on cellular processes .

Preparation Methods

The synthesis of GSK 9027 involves several steps, including the preparation of intermediate compounds and their subsequent reactions under specific conditions. The detailed synthetic routes and reaction conditions are proprietary and not publicly disclosed.

Chemical Reactions Analysis

GSK 9027 undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.

    Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.

    Substitution: GSK 9027 can undergo substitution reactions where specific atoms or groups are replaced by others.

    Common Reagents and Conditions: The reactions typically involve reagents such as oxidizing agents, reducing agents, and catalysts under controlled temperature and pressure conditions.

    Major Products: The major products formed from these reactions depend on the specific reagents and conditions used

Scientific Research Applications

GSK 9027 has several scientific research applications, including:

Comparison with Similar Compounds

GSK 9027 is unique compared to other glucocorticoid receptor agonists due to its nonsteroidal nature and partial agonist activity. Similar compounds include:

GSK 9027’s partial agonist activity and nonsteroidal structure make it a valuable tool for research, offering insights into the glucocorticoid receptor’s function and potential therapeutic applications .

Properties

IUPAC Name

3-bromopyridine-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4BrNO2/c7-4-2-1-3-8-5(4)6(9)10/h1-3H,(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KBDIRPOTVAODSA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(N=C1)C(=O)O)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4BrNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10365990
Record name 3-Bromopyridine-2-carboxylic Acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10365990
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

202.01 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

30683-23-9
Record name 3-Bromopyridine-2-carboxylic Acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10365990
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-Bromopyridine-2-carboxylic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-Bromopyridine-2-carboxylic Acid
Reactant of Route 2
Reactant of Route 2
3-Bromopyridine-2-carboxylic Acid
Reactant of Route 3
3-Bromopyridine-2-carboxylic Acid
Reactant of Route 4
Reactant of Route 4
3-Bromopyridine-2-carboxylic Acid
Reactant of Route 5
Reactant of Route 5
3-Bromopyridine-2-carboxylic Acid
Reactant of Route 6
Reactant of Route 6
3-Bromopyridine-2-carboxylic Acid
Customer
Q & A

Q1: How is 3-bromopyridine-2-carboxylic acid formed during the reactions described in the study?

A1: The research paper [] describes the formation of this compound as a byproduct. When a mixture of 2-carboxylatopyridin-3-ylmercury(II) and 3-carboxylatopyridin-2-ylmercury(II) reacts with tribromide ions, it yields several products, including the desired bromo(carboxypyridinyl)mercury(II) complexes. During this reaction, this compound is formed alongside its isomer, 2-bromopyridine-3-carboxylic acid. The mechanism likely involves bromodemercuration of the starting mercury complexes, leading to the substitution of the mercury moiety with bromine and the formation of the observed bromopyridine carboxylic acid derivatives.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.